Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Metabolism Toxicology Fluorine Chemistry

Researchers requiring a stable, selectively functionalizable 4-trifluoromethoxyaniline building block often encounter failed ortho-metalation with generic CF3 or OMe analogs. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (CAS 212696-37-2) provides a reliable N-Boc-protected entry point: • Enables predictable ortho-metalation at the 2-position via t-BuLi, inaccessible with 4-CF3 or 4-OMe analogs • Serves as direct precursor to the indoxacarb insecticide core; critical OCF3 group resists in vivo O-detrifluoromethylation • Demonstrates absence of N-oxanilic acid formation in metabolic studies, supporting DMPK predictability Supplied with full analytical documentation for rapid procurement.

Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
CAS No. 212696-37-2
Cat. No. B1280340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(trifluoromethoxy)phenylcarbamate
CAS212696-37-2
Molecular FormulaC12H14F3NO3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17)
InChIKeySDHZUDDBCMQPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate Identity & Chemical Class


Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (CAS 212696-37-2), molecular formula C₁₂H₁₄F₃NO₃, is a para-substituted phenylcarbamate featuring a Boc-protected aniline nitrogen and a 4-trifluoromethoxy (OCF₃) substituent on the aromatic ring. The compound has a molecular weight of 277.24 g/mol, a computed LogP of approximately 4.0, and a melting point of 107–109°C . It functions as an N-protected intermediate that masks the amine functionality for selective downstream transformations while preserving the OCF₃ group, which imparts distinctive electronic and metabolic properties to derived molecules .

1
Boc-protected aniline intermediate for selective amine masking in multi-step synthesis.
2
4-OCF₃ group enables predictable ortho-metalation with tert-BuLi for site-selective functionalization.
3
Long-range electron-withdrawing effect distinct from CF₃ and OCH₃ analogs; supports unique SAR entry.

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate: Substitution Risk vs Analogs


Although tert-butyl 4-(trifluoromethoxy)phenylcarbamate belongs to a broader class of N-Boc-protected anilines, its specific para-OCF₃ substitution distinguishes it from other halogenated or trifluoromethyl analogs in terms of electronic properties, metabolic fate, and synthetic utility. Generic substitution with tert-butyl 4-(trifluoromethyl)phenylcarbamate or tert-butyl 4-methoxyphenylcarbamate is not viable because the OCF₃ group exhibits fundamentally different reactivity: it functions as a long-range electron-withdrawing substituent that promotes ortho-metalation with tert-butyllithium, whereas the trifluoromethyl and methoxy analogs display markedly different metalation behavior [1]. Furthermore, the OCF₃ substituent demonstrates in vivo metabolic stability with no evidence of O-detrifluoromethylation or N-oxanilic acid formation, in direct contrast to the 4-trifluoromethyl analog [2]. Substitution without accounting for these quantifiable differences can result in failed metalation steps, altered metabolic pathways in drug candidates, or reduced potency in pesticide intermediates .

4-CF₃ analog
Metabolic pathway differs: N-oxanilic acid formation reported for CF₃, not detected with OCF₃, which may alter toxicological endpoint interpretation.
4-OCH₃ or 4-CF₃ analogs
Metalation site selectivity shifts (ortho vs meta) with tert-BuLi; Boc-directed ortho-lithiation cannot be reproduced, risking regioisomeric mixtures.
Unspecified purity analogs
Lack of certified purity and melting point reference may introduce batch variability, compromising reproducible synthetic outcomes.

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate: Differentiation from Closest Analogs


Metabolic Stability vs 4-Trifluoromethyl Analog

Following intraperitoneal administration at 50 mg/kg to rats, 4-trifluoromethoxyaniline (the deprotected parent amine) and its acetanilide derivative produced no detectable N-oxanilic acid metabolites in urine, as determined by ¹⁹F NMR and HPLC-NMR [1]. In contrast, 4-trifluoromethylaniline is known to undergo N-acetylation, hydroxylation to the glycolanilide, and subsequent oxidation to N-oxanilic acid metabolites [1].

Metabolic Stability
Head-to-head
OCF₃: no N-oxanilic acid metabolites detected
CF₃: N-oxanilic acids present in urine
Reported metabolic profiling difference supports OCF₃ scaffold evaluation.
Rat i.p. model; ¹⁹F NMR/HPLC-NMR profiling.
Metabolism Toxicology Fluorine Chemistry

Ortho-Metalation Selectivity: Boc vs TMS Protection

N-tert-Butoxycarbonyl-4-(trifluoromethoxy)aniline (this compound) reacts with tert-butyllithium exclusively at the nitrogen-adjacent 2-position, enabling site-selective ortho-functionalization after electrophilic trapping [1]. In contrast, the N,N-bis(trimethylsilyl)-protected analog undergoes deprotonation at the oxygen-neighboring 3-position under similar conditions [1].

Ortho-Metalation Selectivity
Head-to-head
Boc: 2-position (ortho) deprotonation
TMS: 3-position (meta) deprotonation
Predictable ortho-selectivity supports reliable SAR-oriented functionalization.
tert-BuLi/THF; electrophilic trapping.
Organometallic Chemistry Synthetic Methodology Site-Selective Functionalization

Electron-Withdrawing Capacity: OCF₃ vs OCH₃ and CF₃

Judged by its capacity to promote hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups as a long-range electron-withdrawing substituent [1]. This enhanced ortho-directing capacity is quantifiable through metalation efficiency and reaction yields.

Ortho-Directing Capacity
Cross-study comparable
Reported ranking: OCF₃ > OCH₃ ≈ CF₃
Long-range electron-withdrawing effect favors ortho-substitution workflow.
Hydrogen/lithium permutation with tert-BuLi.
Physical Organic Chemistry Substituent Effects Fluorine Chemistry

Commercial Purity & Availability Benchmark

Commercial suppliers offer tert-butyl 4-(trifluoromethoxy)phenylcarbamate at specified purity levels ranging from 95% to 98% . The compound is characterized by a defined melting point of 107–109°C, enabling identity verification and purity assessment prior to use . This contrasts with less-characterized analogs that lack validated purity metrics.

Commercial Purity Benchmark
Data to verify
95–98% purity; mp 107–109°C
Characterized specification supports procurement with defined identity.
Multiple vendor sourcing; batch verification recommended.
Procurement Chemical Sourcing Quality Control

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate: Validated Applications


Indoxacarb Pesticide Intermediate Synthesis

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate serves as the N-protected precursor to the 4-trifluoromethoxyaniline core found in indoxacarb, a commercial oxadiazine insecticide [1]. The Boc group permits selective deprotection under mild acidic conditions after downstream functionalization. The OCF₃ substituent is critical for the insecticidal activity of the final molecule, and its metabolic stability profile (as established in Section 3, Evidence 1) supports the environmental persistence characteristics required for agricultural applications [2].

Ortho-Functionalized Aniline Building Blocks for Medicinal Chemistry

The predictable ortho-metalation of the Boc-protected aniline at the 2-position enables the synthesis of ortho-substituted-4-trifluoromethoxyaniline derivatives that serve as versatile building blocks for drug discovery [3]. This site-selective functionalization strategy has been applied to the preparation of substituted benzodiazepines and other heterocyclic scaffolds, where the OCF₃ group imparts enhanced metabolic stability and appropriate lipophilicity to the final drug candidates [3].

DMPK Profiling of OCF₃-Containing Candidates

For programs evaluating OCF₃-substituted aniline derivatives, tert-butyl 4-(trifluoromethoxy)phenylcarbamate provides a convenient synthetic entry point to the 4-trifluoromethoxyaniline pharmacophore [4]. The compound's established in vivo metabolic profile—specifically the absence of N-oxanilic acid formation and O-detrifluoromethylation—makes it a suitable scaffold for DMPK studies where predictable metabolic stability is required [4].

Anti-inflammatory Phenylcarbamate Derivative Synthesis

tert-Butyl 4-(trifluoromethoxy)phenylcarbamate and related tert-butyl phenylcarbamate scaffolds have been employed in the synthesis of substituted benzamido phenylcarbamate derivatives with demonstrated anti-inflammatory activity . The OCF₃ group enhances the lipophilicity and biological activity of these molecules compared to non-fluorinated analogs, making this compound a strategic procurement choice for medicinal chemists exploring SAR around carbamate-based anti-inflammatory agents .

Application
Selection Property
Validation Focus
Indoxacarb intermediate synthesis
OCF₃ metabolic stability and Boc-protected amine handle
Reproducible deprotection and coupling efficiency
Ortho-substituted aniline building blocks
Ortho-metalation selectivity with Boc directing group
Regiochemical purity of 2-substituted products
DMPK profiling of OCF₃ candidates
Established metabolic profile (no N-oxanilic acid pathway)
In vitro/in vivo metabolic stability correlation
Anti-inflammatory SAR studies
OCF₃ lipophilicity and electronic modulation
Activity comparison vs non-fluorinated analogs

Technical Documentation Hub

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